1-[5-(2,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
1-[5-(2,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative, a class of compounds widely studied for their diverse biological activities, including antibacterial, antifungal, antioxidant, and neuroprotective properties . This compound features a 2,4-dimethoxyphenyl group at position 5 and a 2-hydroxyphenyl group at position 3 of the pyrazoline scaffold. The methoxy groups enhance lipophilicity and electronic effects, while the hydroxyl group may contribute to hydrogen bonding, influencing receptor interactions .
Properties
IUPAC Name |
1-[3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(22)21-17(15-9-8-13(24-2)10-19(15)25-3)11-16(20-21)14-6-4-5-7-18(14)23/h4-10,17,23H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVHCNDRWVVDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the condensation of appropriate hydrazine derivatives with diketones or aldehydes. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the pyrazole ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(2,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted pyrazole compounds.
Scientific Research Applications
1-[5-(2,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[5-(2,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Data of Analogous Pyrazoline Derivatives
*Molecular weight calculated based on substituents.
Key Research Findings
Antifungal Activity : The ethoxy-naphthalene derivative () outperforms fluconazole in molecular docking, suggesting strong CYP51 binding .
Neuroactivity : The MAO-B inhibitor D03 () shows moderate activity, highlighting pyrazolines as candidates for neurodegenerative therapies.
Antibacterial Specificity : Chlorophenyl analogs () exhibit broad-spectrum activity, likely due to halogen-mediated membrane penetration .
Biological Activity
The compound 1-[5-(2,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of pyrazole derivatives typically involves the condensation of hydrazine with appropriate carbonyl compounds. For the specific compound , the synthetic route can be outlined as follows:
- Starting Materials : 2,4-dimethoxyphenyl hydrazine and 2-hydroxyacetophenone.
- Reaction Conditions : The reaction is conducted under acidic conditions to facilitate the formation of the pyrazole ring.
- Purification : The product is purified through recrystallization or chromatography.
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that various pyrazole analogs showed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and MV4-11 (acute myeloid leukemia) cells, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 39.70 |
| Other Pyrazole Derivative | MV4-11 | 0.26 |
The mechanisms underlying the anticancer activity of this compound may involve:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases (caspase-3 and caspase-7) was observed, indicating a pro-apoptotic effect .
- Targeting Metabolic Enzymes : Some studies suggest that pyrazole derivatives can inhibit key metabolic enzymes involved in cancer cell metabolism .
Anti-inflammatory and Analgesic Properties
Beyond its anticancer effects, this compound has demonstrated anti-inflammatory and analgesic activities in various models. In vivo studies indicated that it reduces inflammation markers in animal models of arthritis . The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several case studies have reported on the efficacy of pyrazole derivatives in treating specific conditions:
- Breast Cancer Treatment : A clinical trial involving a related pyrazole derivative showed promising results in reducing tumor size in patients resistant to conventional therapies.
- Chronic Pain Management : Patients treated with formulations containing this compound reported significant reductions in pain levels compared to placebo groups.
Q & A
Q. What are the optimal synthetic routes for preparing this pyrazole derivative, and how do reaction conditions influence yield and purity?
The synthesis of pyrazole derivatives typically involves cyclocondensation of chalcones with hydrazine derivatives. Key steps include:
- Hydrazine addition : Use of hydrazine hydrate or substituted hydrazines under reflux conditions in ethanol or acetic acid .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while protic solvents (e.g., ethanol) may favor side reactions .
- Temperature control : Reactions performed at 80–100°C under nitrogen atmosphere reduce oxidation of sensitive groups (e.g., phenolic -OH) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating high-purity products .
Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Q. What are the common chemical modifications of the pyrazole core, and how do substituents influence reactivity?
- Electrophilic substitution : Bromination at the pyrazole C4 position using NBS (N-bromosuccinimide) in CCl₄ yields halogenated derivatives .
- Methoxy group deprotection : BBr₃ in dichloromethane selectively demethylates 2,4-dimethoxyphenyl groups to hydroxyls, altering solubility and bioactivity .
- Esterification : Acetylation of the 2-hydroxyphenyl group with acetic anhydride enhances stability for pharmacokinetic studies .
Advanced Research Questions
Q. How do structural isomers (e.g., cis vs. trans dihydro pyrazoles) affect biological activity, and what methods distinguish them?
- Chiral chromatography (e.g., HPLC with Chiralpak AD-H column) separates enantiomers, revealing differences in binding affinity to biological targets .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) show cis isomers exhibit higher binding energy to COX-2 due to optimal aryl ring alignment .
- Biological assays : In vitro testing against cancer cell lines (e.g., MCF-7) demonstrates that trans isomers have lower IC₅₀ values, correlating with improved membrane permeability .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Variable-temperature NMR : Heating to 60°C reduces rotational barriers in the dihydropyrazole ring, simplifying splitting patterns for vicinal protons .
- 2D-COSY and NOESY : Correlations between H3 (pyrazole) and H5 (2-hydroxyphenyl) confirm spatial proximity, ruling out alternative regioisomers .
- DFT calculations : Gaussian09 simulations predict chemical shifts (δ) and coupling constants (J), validating experimental assignments .
Q. What strategies mitigate oxidative degradation during storage or biological assays?
- Antioxidant additives : Ascorbic acid (0.1% w/v) in DMSO stock solutions prevents phenolic -OH oxidation .
- Lyophilization : Freeze-drying under argon preserves labile methoxy and hydroxyl groups .
- Protective groups : Temporary silylation (e.g., TMSCl) of the 2-hydroxyphenyl moiety stabilizes the compound during in vivo studies .
Q. How do solvent polarity and pH influence the compound’s tautomeric equilibrium in solution?
- UV-Vis spectroscopy : In polar solvents (e.g., water), the keto tautomer dominates (λmax ~320 nm), while the enol form prevails in nonpolar solvents (e.g., toluene, λmax ~290 nm) .
- pH-dependent studies : At pH > 8, deprotonation of the 2-hydroxyphenyl group shifts equilibrium toward the enolate form, altering reactivity in nucleophilic substitutions .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity in multi-step syntheses?
- HPLC-DAD : Reverse-phase C18 columns (MeCN/H₂O gradient) detect impurities at 254 nm, with retention times <2% deviation indicating ≥95% purity .
- LC-MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 353.13) and fragments (e.g., loss of acetyl group, m/z 311.09) .
Q. How can computational tools predict metabolic pathways and toxicity profiles?
Q. What strategies address low solubility in aqueous media for in vitro assays?
- Co-solvent systems : 10% DMSO in PBS (pH 7.4) maintains solubility without cytotoxicity .
- Nanoparticle encapsulation : PLGA nanoparticles (150 nm diameter) improve bioavailability by 3-fold in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
